REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[CH2:4][CH:3]1[C:9](=[CH2:12])[C:10]#[N:11].[H][H]>C1(C)C=CC=CC=1.[Pd]>[CH3:1][CH:2]1[CH2:6][C:5]([CH3:7])([CH3:8])[CH2:4][CH:3]1[CH:9]([CH3:12])[C:10]#[N:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CC(C1)(C)C)C(C#N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the autoclave is purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the solution is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CC(C1)(C)C)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |